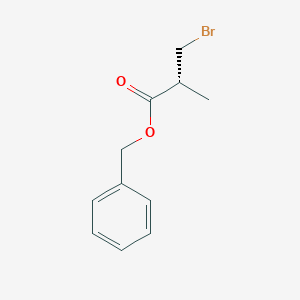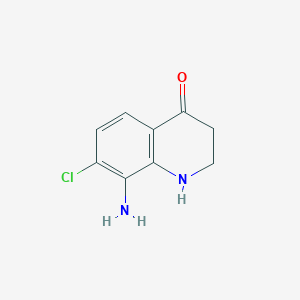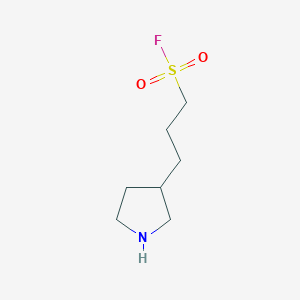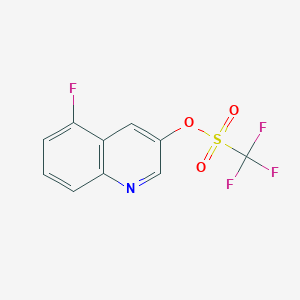
5-Fluoroquinolin-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.
Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.
6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.
8-Fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H5F4NO3S |
|---|---|
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
(5-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H |
Clé InChI |
ZPDUADUTTQLVTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


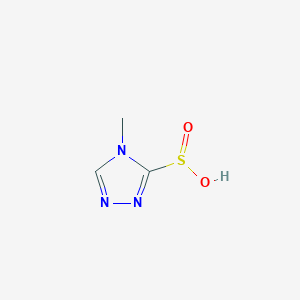

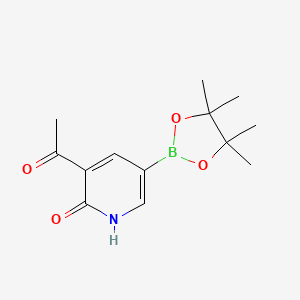
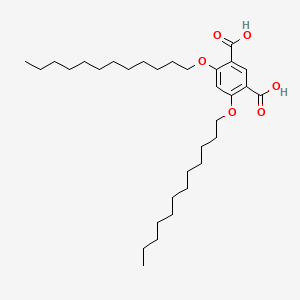
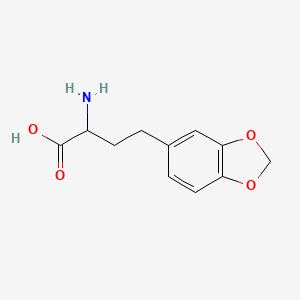
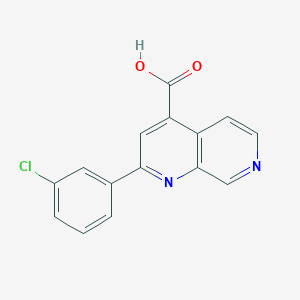


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)


